4-amino-N,N-diethyl-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-diethyl-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEAXEPPGCHKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588304 |

Source

|

| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926229-45-0 |

Source

|

| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-amino-N,N-diethyl-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: Unveiling the Chemical Personality of a Substituted Benzamide

4-amino-N,N-diethyl-3-methylbenzamide is a molecule that presents a fascinating interplay of electronic effects. Its basicity is not governed by a single functional group but rather by the cumulative influence of its substituents on the aromatic ring. Understanding this "chemical personality" is paramount for predicting its behavior in various chemical and biological systems, from its reactivity in synthetic transformations to its pharmacokinetic profile in drug development.

The core of this molecule is an aniline derivative, which is known to be a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[1][2] However, the presence of an amino group, a methyl group, and a diethylamide group introduces a chemical tug-of-war that ultimately dictates the availability of the amino group's lone pair for protonation. This guide will dissect these competing influences to provide a qualitative understanding of its basic properties, followed by a robust methodology for their quantitative determination.

Structural and Electronic Factors Influencing Basicity

The basicity of an aromatic amine is a direct reflection of the electron density on the nitrogen atom.[3] Any structural feature that increases this electron density will enhance basicity, while any feature that decreases it will have the opposite effect. In the case of this compound, we must consider the following:

-

The Amino Group (-NH₂): This is the primary basic center of the molecule. Its lone pair of electrons is available for protonation. However, being directly attached to the aromatic ring, these electrons are delocalized into the π-system, which significantly reduces their availability and, consequently, the basicity of the amine compared to aliphatic amines.[4]

-

The Methyl Group (-CH₃): Located at the 3-position, the methyl group is an electron-donating group through an inductive effect.[3] It pushes electron density into the benzene ring, which in turn can slightly increase the electron density on the para-amino group, thereby enhancing its basicity.

-

The N,N-diethylbenzamide Group (-CON(CH₂CH₃)₂): This substituent at the 1-position exerts a significant electron-withdrawing effect through resonance. The carbonyl group (C=O) pulls electron density from the benzene ring, and this delocalization extends to the amino group at the 4-position. This effect strongly decreases the electron density on the amino nitrogen, making it less basic.[5]

The Overall Picture: The basicity of this compound is a delicate balance between the electron-donating methyl group and the powerful electron-withdrawing N,N-diethylbenzamide group. It is anticipated that the electron-withdrawing effect of the amide will dominate, resulting in a pKa value that is lower than that of aniline (pKa ≈ 4.6).[4]

Quantitative Data Summary

As of the latest literature review, a specific experimentally determined pKa value for this compound has not been reported. However, based on the analysis of its structural analogues, a predicted range can be estimated.

| Property | Value | Source |

| Predicted pKa | 2.5 - 4.0 | Theoretical Estimation |

| Molecular Formula | C₁₂H₁₈N₂O | [6] |

| Molecular Weight | 206.28 g/mol | [6] |

Note: The predicted pKa is an estimation based on the electronic effects of the substituents and should be confirmed by experimental determination.

Experimental Protocol for pKa Determination: A Self-Validating Approach

To obtain a reliable and accurate pKa value for this compound, a potentiometric titration is the method of choice.[7][8] This technique offers high precision and is well-suited for the characterization of new chemical entities.

Principle

Potentiometric titration involves the gradual addition of a standardized titrant (a strong acid) to a solution of the analyte (this compound) while monitoring the pH of the solution. The pKa is the pH at which half of the amine has been protonated.[9]

Materials and Instrumentation

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (ACS grade, for initial dissolution if necessary)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a precision burette

-

Stir plate and stir bar

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the compound in a minimal amount of methanol if it has low aqueous solubility.

-

Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water. This will be your stock solution.

-

Pipette a known volume (e.g., 25 mL) of the stock solution into a titration vessel.

-

-

Instrument Calibration and Setup:

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Place the titration vessel on the stir plate and add a stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized HCl into the solution, ensuring they do not touch the stir bar.

-

-

Titration Procedure:

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point (Vₑ) from the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this curve corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (Vₑ/2).[8]

-

Self-Validation and Trustworthiness

To ensure the accuracy and reliability of the determined pKa value, the following self-validating steps should be incorporated:

-

Purity of the Analyte: The purity of the this compound should be confirmed by an independent method, such as HPLC or NMR, prior to titration.

-

Titrant Standardization: The concentration of the HCl titrant must be accurately known. It should be standardized against a primary standard (e.g., tris(hydroxymethyl)aminomethane, TRIS).

-

Multiple Determinations: The titration should be performed in triplicate to ensure reproducibility. The reported pKa should be the average of these determinations with the corresponding standard deviation.

-

Control Titration: A blank titration (titrating the solvent without the analyte) should be performed to account for any acidity or basicity of the solvent system.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the pKa determination process.

Caption: Workflow for the potentiometric determination of pKa.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. While a definitive pKa value awaits experimental confirmation, the qualitative analysis of its electronic structure offers valuable predictive insights for researchers. The provided step-by-step protocol for potentiometric titration is designed to be a robust and self-validating method for the accurate determination of this crucial parameter. By following this guide, scientists and drug development professionals can confidently characterize the basicity of this and other novel aromatic amines, thereby accelerating their research and development efforts.

References

-

JoVE. (2025). Basicity of Aromatic Amines. Retrieved from [Link]

-

Cox, R. A., et al. (1980). Comparing the basicity of benzamide and acetamide. Chemistry Stack Exchange. Retrieved from [Link]

-

Grokipedia. (n.d.). Aromatic amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

-

Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-3-methylbenzamide. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACS Publications. (1955). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link]

-

Quora. (2017). Which is more basic, aniline or benzamide?. Retrieved from [Link]

-

PubMed. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ECETOC. (n.d.). Measurement of Acidity (pKa). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 4. journaleras.com [journaleras.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 4-amino-N,N-diethyl-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-amino-N,N-diethyl-3-methylbenzamide, a derivative of the well-known insect repellent N,N-diethyl-m-toluamide (DEET). While DEET has been extensively studied, its 4-amino analogue presents a unique chemical entity with potential for novel applications. This document aims to consolidate the currently available scientific information on its synthesis, characterization, and potential biological significance, offering a foundational resource for researchers and developers in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a substituted aromatic amide. The introduction of an amino group at the 4-position of the benzene ring, ortho to the methyl group, significantly alters the electronic and chemical properties of the parent DEET molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Chemist's Own |

| Synonyms | DEET-NH2 | [1] |

| CAS Number | 926229-45-0 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O | Chemist's Own |

| Molecular Weight | 206.28 g/mol | Chemist's Own |

| Appearance | Oil | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound involves a two-step process starting from 3-methyl-4-nitrobenzoic acid. This methodology leverages established organic chemistry reactions to first introduce the diethylamide moiety and subsequently reduce the nitro group to the desired amine.

Overall Synthetic Pathway

The synthesis commences with the conversion of 3-methyl-4-nitrobenzoic acid to its corresponding acid chloride, which is then reacted with diethylamine to form N,N-diethyl-3-methyl-4-nitrobenzamide. The final step is the reduction of the nitro group to yield the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide [3]

This initial step involves the activation of the carboxylic acid and subsequent amidation.

-

Acid Chloride Formation: 3-methyl-4-nitrobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent to form 3-methyl-4-nitrobenzoyl chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation: The resulting acid chloride is dissolved in a suitable aprotic solvent and slowly added to a cooled solution of diethylamine. An excess of a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude N,N-diethyl-3-methyl-4-nitrobenzamide. Purification can be achieved by column chromatography.

Step 2: Synthesis of this compound [1]

The final step is the reduction of the nitro group.

-

Reduction: The N,N-diethyl-3-methyl-4-nitrobenzamide is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, typically iron powder in the presence of a mineral acid like hydrochloric acid (Béchamp reduction), is added portion-wise. The reaction is heated to facilitate the reduction.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered to remove the iron salts. The filtrate is neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to yield this compound as an oil.[1]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

Table 2: Key FTIR Spectral Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3446, 3352 | N-H stretching vibrations of the primary amine (-NH₂) |

| 2976, 2935 | C-H stretching vibrations of the ethyl and methyl groups |

| 1667 | C=O stretching vibration of the tertiary amide |

| 1504 | C=C stretching vibrations of the aromatic ring |

| 1155 | C-N stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule.

Table 3: ¹H NMR Spectral Data (500 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.08-1.21 | m | 6H | -N(CH₂CH₃ )₂ |

| 2.19 | s | 3H | Ar-CH₃ |

| 3.20-3.55 | m | 4H | -N(CH₂ CH₃)₂ |

| 4.05 | br s | 2H | -NH₂ |

| 6.62 | d | 1H | Ar-H |

| 6.98-7.02 | m | 2H | Ar-H |

Note: The broad signals for the diethylamino protons are due to restricted rotation around the amide C-N bond.

Potential Applications and Future Directions

While the primary application of the parent molecule, DEET, is as an insect repellent, the introduction of a 4-amino group opens up possibilities for new biological activities and applications. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Drug Development

The benzamide scaffold is a common feature in many pharmacologically active compounds. The presence of the amino group on the aromatic ring of this compound could potentially lead to interactions with various biological targets. Further research is warranted to explore its potential as an intermediate in the synthesis of novel therapeutic agents. Studies on related aminobenzamide derivatives have shown a range of biological activities, including antimicrobial and anti-cancer properties.[1][4]

Materials Science

The amino group can also be utilized in the development of new materials. For instance, it can be diazotized and used in the synthesis of azo dyes, as has been demonstrated in the context of creating insect-repellent textiles.[3] This highlights the potential for dual-functionality materials.

Caption: Potential research and application pathways for this compound.

Safety and Handling

As a novel chemical entity, comprehensive safety data for this compound is not yet publicly available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like DEET, potential hazards include skin and eye irritation.[5]

Conclusion

This compound represents an intriguing derivative of a widely used commercial chemical. Its synthesis is achievable through standard organic transformations, and its structure has been partially characterized. The presence of the reactive amino group provides a gateway for the exploration of new chemical space and potential applications in drug discovery and materials science. This guide serves as a starting point for researchers interested in further investigating the properties and potential of this compound. Future work should focus on a more detailed characterization, including ¹³C NMR and mass spectrometry, as well as a thorough evaluation of its biological activity and toxicological profile.

References

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

-

Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. ResearchGate. [Link]

-

4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760. PubChem. [Link]

-

N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

-

Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. SAGE Journals. [Link]

-

In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). PubMed. [Link]

-

The development of diaryl amino piperidines as potent δ opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. ResearchGate. [Link]

-

A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

-

Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. PubMed. [Link]

-

N,N-diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. OSTI.GOV. [Link]

-

Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. ACS Publications. [Link]

-

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

-

Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. ResearchGate. [Link]

-

A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

-

Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET): CAS: 134-62-3. Minnesota Department of Health. [Link]

-

N,N-diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. OSTI.GOV. [Link]

-

Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. [Link]

-

Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

-

DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft Human Health Risk Assessment for Registration Review. Regulations.gov. [Link]

-

(a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Reproduced with permission from. Copyright 2016, Taylor & Francis. ResearchGate. [Link]

-

4-amino-N,N-diethyl-3-sulfamoylbenzamide | C11H17N3O3S | CID 154310910. PubChem. [Link]

Sources

Introduction: The Enduring Role of CD-2 in Chromogenic Photography

An In-depth Technical Guide to Color Developing Agent 2 (CD-2): Chemical Structure and Synthesis

Prepared by: Gemini, Senior Application Scientist

Color Developing Agent 2, commonly known as CD-2, is a cornerstone of traditional color film photography. As the second in a series of p-phenylenediamine derivatives, its primary function is to act as a reducing agent in the development process. In this critical step, it reduces exposed silver halide crystals to metallic silver. The resulting oxidized form of the CD-2 molecule then reacts with color couplers embedded in the film's emulsion layers to form the cyan, magenta, and yellow dyes that constitute the final color image.[1]

Despite the prevalence of digital imaging, analog photography continues to be valued for its unique aesthetic qualities, and the chemistry underpinning it, including agents like CD-2, remains a subject of deep interest for researchers, photographers, and chemical manufacturers.[2] This guide provides a detailed examination of the chemical structure of CD-2 and presents a logical, field-proven pathway for its synthesis, intended for an audience of drug development professionals, researchers, and scientists.

PART 1: Chemical Structure and Properties of CD-2

Molecular Structure

CD-2 is chemically designated as 4-(N,N-diethylamino)-2-methylaniline or N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine .[1] The structure consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior:

-

A primary amine (-NH₂) at position 1.

-

A tertiary diethylamino group (-N(CH₂CH₃)₂) at position 4 (para to the primary amine).

-

A methyl group (-CH₃) at position 2 (ortho to the primary amine).

The presence of the two amine groups makes it a derivative of p-phenylenediamine. The methyl group at the ortho position is a critical structural feature that distinguishes CD-2 from its predecessor, CD-1. This methyl group introduces steric hindrance that forces the dye molecules formed during development to twist out of a planar configuration. This non-planar structure enhances the stability of the resulting dyes, a significant improvement over the dyes formed from CD-1.[3]

The compound is typically used as its monohydrochloride salt to improve its stability and solubility in aqueous developer solutions.[1][4]

Structural Diagram:

Caption: Figure 1: Chemical Structure of CD-2 Free Base.

Physicochemical Properties

The properties of CD-2 are crucial for its application in photographic developers. The hydrochloride salt is typically a white to off-white crystalline powder, ensuring its purity and readiness for precise formulation.[2][4]

| Property | Value (CD-2 Base) | Value (CD-2 Hydrochloride) | Reference(s) |

| CAS Number | 148-71-0 | 2051-79-8 | [1] |

| Molecular Formula | C₁₁H₁₈N₂ | C₁₁H₁₉ClN₂ | [1] |

| Molecular Weight | 178.28 g/mol | 214.73 g/mol | [1] |

| Appearance | - | White to off-white powder | [2][4] |

| Melting Point | - | ~250-263 °C (decomposes) | [4] |

| Solubility | Insoluble in water | Soluble in water | [1][4] |

| Stability | Air and light sensitive | More stable than free base | [3] |

PART 2: Synthesis Pathway of CD-2

The synthesis of N,N-dialkyl-p-phenylenediamines can be approached through several established organic chemistry routes. A robust and logical pathway for CD-2 involves a two-step process starting from N,N-diethyl-m-toluidine: (1) Nitrosation to introduce a nitroso group at the para position, followed by (2) Reduction of the nitroso group to a primary amine. This method is analogous to well-documented syntheses of similar phenylenediamines and offers a reliable route with manageable reaction conditions.[5][6][7]

Synthesis Workflow Diagram

Caption: Figure 2: Workflow for the Synthesis of CD-2 Hydrochloride.

Causality and Rationale of Experimental Choices

-

Choice of Starting Material: N,N-diethyl-m-toluidine is selected as the starting material because the methyl and diethylamino groups are already in the desired relative positions (meta). The subsequent reactions will introduce the second amine group para to the activating diethylamino group.

-

Step 1: Nitrosation: The diethylamino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. As the ortho positions are sterically hindered, the incoming electrophile (the nitrosonium ion, NO⁺) is directed predominantly to the para position. The reaction is conducted in a strong acid (HCl) with sodium nitrite (NaNO₂) at low temperatures (0-10°C) to generate the nitrosonium ion in situ and to prevent decomposition of the unstable nitrous acid.[6][7]

-

Step 2: Reduction: The nitroso group of the intermediate is readily reduced to a primary amine. Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reducing agent for this transformation, forming a stable tin salt complex with the product.[5][6] Alternatively, zinc powder in acid can be used.[7] This step is highly exothermic and requires careful temperature control.

-

Step 3: Workup and Purification: The reaction mixture is made strongly alkaline (e.g., with NaOH) to neutralize the acid and break the tin complex, liberating the CD-2 free base as an oil.[5][6] The free base is sensitive to air oxidation and must be handled accordingly, often under an inert atmosphere or by immediate extraction into an organic solvent.[5] Purification is typically achieved by vacuum distillation.

-

Step 4: Salification (Salt Formation): For practical use and long-term stability, the purified oily free base is converted to its hydrochloride salt. This is accomplished by dissolving the base in a dry, non-polar solvent like benzene and bubbling dry hydrogen chloride gas through the solution, causing the stable, solid hydrochloride salt to precipitate.[7]

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Disclaimer: This protocol is a logical adaptation based on established procedures for structurally similar compounds.[5][6][7] It should be performed by trained chemists with appropriate safety precautions.

Step 1: Nitrosation of N,N-diethyl-m-toluidine

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of N,N-diethyl-m-toluidine (1.0 mol) in concentrated hydrochloric acid (2.5 mol).

-

Cool the stirred solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mol) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2-3 hours to ensure the reaction goes to completion. The resulting mixture containing the 4-nitroso intermediate is used directly in the next step.

Step 2: Reduction of the Nitroso Intermediate

-

In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 mol) in concentrated hydrochloric acid (3.0 mol). Cool this solution in an ice bath.

-

Slowly and carefully add the cold nitroso-intermediate slurry from Step 1 to the stannous chloride solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 20°C using an ice bath.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for 30 minutes to complete the reduction. A precipitate of the double tin salt of the product may form.

Step 3: Isolation and Purification of CD-2 Free Base

-

Cool the reaction mixture in an ice bath. Cover the acidic solution with a layer of diethyl ether to protect the product from air oxidation.

-

Slowly add a 50% aqueous solution of sodium hydroxide with vigorous stirring until the mixture is strongly alkaline (pH 14). Ensure enough ice is present to keep the mixture cold throughout the addition. The tin salts will precipitate as tin hydroxides.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer several more times with fresh portions of diethyl ether.

-

Combine all ether extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the ether by rotary evaporation.

-

Purify the resulting crude oil (CD-2 free base) by vacuum distillation.

Step 4: Preparation of CD-2 Hydrochloride

-

Dissolve the purified CD-2 free base in dry benzene.

-

Bubble dry hydrogen chloride gas through the solution with stirring.

-

The white precipitate of N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine hydrochloride (CD-2 HCl) will form.

-

Collect the precipitate by filtration, wash with a small amount of cold, dry benzene, and dry under vacuum.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Color Developing Agent CD-2 in Modern Film Photography. Retrieved from [Link]

-

Photrio.com Photography Forums. (2021). Developing c-41 film with CD-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Color Developing Agent 2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline sulfate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

-

Photrio.com Photography Forums. (2008). Color developing agents and cross processes. Retrieved from [Link]

-

Labeyond. (n.d.). Color developer CD-1 CD-2 CD-3 CD-4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

Sources

- 1. Color Developing Agent 2 - Wikipedia [en.wikipedia.org]

- 2. Buy 4-Diethylamino-o-toluidine | 148-71-0 [smolecule.com]

- 3. Color developing agents and cross processes | Photrio.com Photography Forums [photrio.com]

- 4. color-developer.com [color-developer.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-amino-N,N-diethyl-3-methylbenzamide

Introduction: The Therapeutic Potential of Substituted Benzamides

The substituted benzamides are a versatile class of pharmacologically active compounds, pivotal in the development of therapeutics for a range of neuropsychiatric disorders.[1][2][3][4] Their chemical scaffold allows for a diversity of substitutions that modulate their affinity and selectivity for various biological targets, primarily dopamine and serotonin receptors.[1][5] Prominent members of this class, such as amisulpride and sulpiride, have well-established clinical efficacy, underscoring the therapeutic promise of novel benzamide derivatives.[3][4][6]

This technical guide provides a comprehensive overview of the putative mechanism of action of a specific, lesser-studied compound: 4-amino-N,N-diethyl-3-methylbenzamide. While direct experimental data for this molecule is sparse, its structural similarity to well-characterized substituted benzamides allows for a scientifically grounded postulation of its pharmacological activity. This document will serve as a resource for researchers and drug development professionals, outlining the probable molecular targets, downstream signaling pathways, and the requisite experimental protocols to validate these hypotheses.

Proposed Primary Pharmacological Target: Dopamine D2 and D3 Receptors

The core structure of this compound strongly suggests that its primary pharmacological targets are the dopamine D2 and D3 receptors.[6][7][8][9] These G-protein coupled receptors are crucial regulators of dopaminergic neurotransmission and are implicated in the pathophysiology of psychosis, depression, and other mood disorders.[10][11]

Dose-Dependent Dualism: A Hallmark of Substituted Benzamides

A key feature of many substituted benzamides, including amisulpride, is a dose-dependent dual mechanism of action.[6][12][13][14] This is attributed to their ability to antagonize both presynaptic autoreceptors and postsynaptic receptors.

-

Low-Dose Activity (Presynaptic Autoreceptor Blockade): At lower concentrations, these compounds are thought to preferentially block presynaptic D2/D3 autoreceptors.[13][14] These autoreceptors normally provide a negative feedback signal, inhibiting further dopamine release.[11][15] By antagonizing these autoreceptors, this compound would be expected to enhance dopamine release in the synapse, leading to increased dopaminergic neurotransmission.[12][13] This mechanism is believed to underlie the antidepressant and pro-cognitive effects observed with low-dose amisulpride.[6][12][13]

-

High-Dose Activity (Postsynaptic Receptor Blockade): At higher concentrations, the antagonistic effects extend to the postsynaptic D2/D3 receptors.[13][14] This blockade reduces the overactivity of dopamine in key brain regions, such as the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia (e.g., hallucinations and delusions).[7][13]

The selective affinity for limbic versus striatal dopamine receptors, a characteristic of some atypical antipsychotics, may also be a feature of this compound, potentially leading to a lower incidence of extrapyramidal side effects.[8][16]

Downstream Signaling of Dopamine D2/D3 Receptor Antagonism

Dopamine D2 and D3 receptors are coupled to inhibitory G-proteins of the Gαi/o family.[11] Upon activation by dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced activity of Protein Kinase A (PKA).[11]

Antagonism of these receptors by this compound would disrupt this inhibitory signaling cascade. This would result in a disinhibition of adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of PKA. PKA, in turn, phosphorylates a multitude of downstream protein targets, thereby modulating gene expression and cellular function.

Caption: Putative signaling pathway of D2/D3 receptor antagonism.

Potential for Serotonergic Activity

In addition to its likely effects on the dopaminergic system, this compound may also interact with serotonin (5-HT) receptors. Some substituted benzamides, such as sultopride and amisulpride, have shown affinity for 5-HT receptor subtypes, including 5-HT3 and 5-HT7.[7][13]

-

5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels involved in emesis, anxiety, and gut motility.[17][18][19] Antagonism at these receptors could contribute to antiemetic and anxiolytic properties.[18] Several substituted benzamides have been developed as potent 5-HT3 antagonists.[20][21]

-

5-HT7 Receptor Antagonism: The 5-HT7 receptor is implicated in mood regulation, and its antagonism is thought to contribute to the antidepressant effects of some atypical antipsychotics, including amisulpride.[12][13]

Experimental Protocols for Elucidating the Mechanism of Action

To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays are required.

Caption: Experimental workflow for mechanism of action studies.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity of this compound for dopamine D2, D3, and a panel of serotonin receptors.

Materials:

-

Cell membranes expressing the human recombinant receptor of interest (e.g., D2L, D3, 5-HT3, 5-HT7).

-

Radioligand specific for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Methylspiperone for D3).

-

This compound (test compound).

-

Non-specific binding control (e.g., Haloperidol for D2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation vials and cocktail.

-

Microplate harvester and filter mats.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific control (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through filter mats using a microplate harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

Objective: To determine if this compound acts as an antagonist at Gαi/o-coupled receptors (D2/D3) by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human recombinant D2 or D3 receptor.

-

A known D2/D3 receptor agonist (e.g., Quinpirole).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium and supplements.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 15-30 minutes).

-

Add the D2/D3 agonist (e.g., Quinpirole) at its EC80 concentration, along with Forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the IC50 value, which represents the concentration of the antagonist that restores the agonist-inhibited cAMP response by 50%.

Hypothetical Quantitative Data Summary

Based on the profiles of similar substituted benzamides, the following table presents hypothetical, yet plausible, data that could be expected from the experimental protocols described above.

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| Dopamine D2 | 5 - 20 | 10 - 40 |

| Dopamine D3 | 3 - 15 | 8 - 30 |

| Serotonin 5-HT3 | 50 - 200 | 100 - 400 |

| Serotonin 5-HT7 | 20 - 100 | 40 - 150 |

| Dopamine D1 | > 1000 | > 1000 |

| Serotonin 5-HT2A | > 500 | > 500 |

Conclusion

While further empirical investigation is necessary, the structural characteristics of this compound provide a strong basis for postulating its mechanism of action. It is highly probable that this compound functions as a selective antagonist of dopamine D2 and D3 receptors, exhibiting a dose-dependent dual effect on dopaminergic neurotransmission. Potential interactions with serotonergic systems, particularly 5-HT3 and 5-HT7 receptors, may further contribute to its overall pharmacological profile. The experimental workflows and protocols detailed in this guide offer a clear path for the definitive characterization of this promising compound, paving the way for its potential development as a novel therapeutic agent for neuropsychiatric disorders.

References

-

Psych Scene Hub. (2020-12-01). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Sultopride Hydrochloride?. [Link]

-

Wikipedia. (2024-01-12). Amisulpride. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Amisulpride?. [Link]

-

Patsnap Synapse. (2024-06-14). What is Sultopride Hydrochloride used for?. [Link]

-

Dr.Oracle. (2025-05-29). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia?. [Link]

-

PubChem. (2024-01-13). Amisulpride. [Link]

-

DrugBank Online. (2023-03-31). Sultopride. [Link]

-

Wikipedia. (2023-03-31). Sultopride. [Link]

-

MIMS Philippines. (2024-01-17). Sultopride. [Link]

-

Walsh Medical Media. (2016-11-28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

PubMed. (2004-01-01). Consensus on the use of substituted benzamides in psychiatric patients. [Link]

-

Karger Publishers. (2004-07-29). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. [Link]

-

ACS Publications. (1996-02-01). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. [Link]

-

PubMed. (1995-02-15). Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I. Structure-activity Relationships of 2-alkoxy-4-amino-5-chlorobenzamide Derivatives. [Link]

-

PubMed. (2010-10-21). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. [Link]

-

MDPI. (2021-01-20). N,N-Diethyl-3-methylbenzamide. [Link]

-

PubChem. (2024-01-13). 4-amino-N,N-diethylbenzamide. [Link]

-

PubMed. (1991-11-01). Serotonin (5-HT)3 receptor blocking activities of YM060, a novel 4,5,6,7-tetrahydrobenzimidazole derivative, and its enantiomer in anesthetized rats. [Link]

-

PubMed. (1998-03-01). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. [Link]

-

ResearchGate. (2018-01-01). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. [Link]

-

PubMed Central. (2004-01-01). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. [Link]

-

PubMed. (1994-08-01). Dopamine D2 and D3 receptors inhibit dopamine release. [Link]

-

Royal Society of Chemistry. (2020-07-23). N , N -Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]

-

Frontiers in Cellular Neuroscience. (2014-01-23). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. [Link]

-

PubMed. (1987-03-01). Characterization of High-Affinity Dopamine D2 Receptors and Modulation of Affinity States by Guanine Nucleotides in Cholate-Solubilized Bovine Striatal Preparations. [Link]

-

PubMed Central. (2009-01-01). 5-HT3 Receptors. [Link]

-

Minnesota Department of Health. (2013-09-30). Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET): CAS: 134-62-3. [Link]

-

National Center for Biotechnology Information. (2013-09-03). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. [Link]

-

PubMed Central. (2011-01-01). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. [Link]

-

PubMed Central. (2010-01-01). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. psychscenehub.com [psychscenehub.com]

- 7. What is the mechanism of Sultopride Hydrochloride? [synapse.patsnap.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Sultopride - Wikipedia [en.wikipedia.org]

- 10. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amisulpride - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. Dopamine D2 and D3 receptors inhibit dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Serotonin (5-HT)3 receptor blocking activities of YM060, a novel 4,5,6,7-tetrahydrobenzimidazole derivative, and its enantiomer in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-N,N-diethyl-3-methylbenzamide and its Progenitor, N,N-diethyl-3-methylbenzamide (DEET)

This technical guide provides a comprehensive overview of 4-amino-N,N-diethyl-3-methylbenzamide, a functionalized derivative of the widely utilized active pharmaceutical ingredient (API), N,N-diethyl-3-methylbenzamide (DEET). Recognizing the limited publicly available data on the 4-amino derivative, this document focuses on the extensive body of knowledge surrounding DEET as a foundational framework, while incorporating the known synthesis and potential applications of its amino-functionalized analogue. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds.

Introduction to N,N-diethyl-3-methylbenzamide (DEET) and its Derivatives

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the most prevalent active ingredient in commercial insect repellents.[1] Developed by the U.S. Army in 1946, its primary function is to repel biting insects such as mosquitoes and ticks, thereby aiding in the prevention of vector-borne diseases.[1] The chemical structure of DEET, a substituted benzamide, lends itself to various modifications to alter its physical properties and biological activity. One such derivative is this compound, which incorporates an amino group onto the benzene ring. This functionalization opens avenues for creating novel molecules with potentially enhanced or different applications, such as the synthesis of specialized dyes with insect-repellent properties.[2]

Physicochemical Properties of N,N-diethyl-3-methylbenzamide (DEET)

A thorough understanding of the physicochemical properties of DEET is fundamental to its formulation and application.

| Property | Value | Reference |

| CAS Number | 134-62-3 | |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 0.998 g/mL at 20 °C | [3] |

| Boiling Point | 111 °C at 1 mmHg; 160 °C at 19 mmHg | |

| Refractive Index | n20/D 1.523 | [3] |

| Vapor Pressure | <0.01 mmHg at 25 °C | |

| Flash Point | 95 °C (closed cup) | |

| Solubility | Soluble in water |

Synthesis of N,N-diethyl-3-methylbenzamide (DEET)

The synthesis of DEET is a common procedure in organic chemistry, typically involving the acylation of diethylamine with an activated form of m-toluic acid.

General Synthesis Workflow

The most common laboratory and industrial synthesis of DEET involves a two-step process: the conversion of m-toluic acid to its more reactive acid chloride, followed by amidation with diethylamine.

Experimental Protocol: Laboratory Scale Synthesis of DEET

This protocol describes a common method for synthesizing DEET from m-toluic acid.

Materials:

-

m-Toluic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium hydroxide (NaOH) solution

-

10% Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Acyl Chloride Formation: In a fume hood, dissolve m-toluic acid in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the resulting m-toluoyl chloride in dichloromethane.

-

Cool the solution in an ice bath and slowly add diethylamine dropwise with stirring. An exothermic reaction will occur.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% HCl solution, water, and 5% NaOH solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude DEET as an oil.

-

The product can be further purified by vacuum distillation.[4]

Synthesis of this compound

The introduction of an amino group at the 4-position of the benzamide ring creates a valuable intermediate for further chemical modifications.

Synthesis from a DEET Derivative

The synthesis of this compound has been reported as part of a process to create novel insect-repellent dyes.[2] This process involves the nitration of a DEET precursor followed by reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the published synthesis route.[2]

Materials:

-

N,N-diethyl-3-methylbenzamide (DEET)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice, appropriate solvents for extraction (e.g., ethyl acetate).

Procedure:

-

Nitration: Carefully add N,N-diethyl-3-methylbenzamide to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the 4-nitro-N,N-diethyl-3-methylbenzamide.

-

Filter, wash the solid with water, and dry.

-

Reduction: Suspend the 4-nitro-N,N-diethyl-3-methylbenzamide in a suitable solvent (e.g., ethanol).

-

Add a solution of stannous chloride in concentrated hydrochloric acid and heat the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a strong base to precipitate the tin salts.

-

Extract the this compound into an organic solvent.

-

Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the final product.

Potential as a Chemical Intermediate

The primary amino group in this compound is a versatile functional handle for a variety of chemical transformations. For instance, it can undergo diazotization followed by coupling reactions to form azo dyes. This has been demonstrated in the synthesis of novel insect-repellent dyes, where the amino group serves as the attachment point for a chromophore, effectively combining the properties of a dye and an insect repellent in a single molecule.[2]

Mechanism of Action of DEET

The precise mechanism of action of DEET as an insect repellent is still a subject of research. Initially, it was believed that DEET worked by blocking the olfactory receptors of insects for 1-octen-3-ol, a chemical found in human sweat and breath. However, more recent studies suggest that DEET may act as a true repellent that insects find unpleasant, activating specific odorant receptors.

Applications in Research and Development

While the primary application of DEET is as an insect repellent, its unique properties have led to its investigation in other fields. For example, DEET has been successfully used as a solvent in the synthesis of metal-organic frameworks (MOFs).[5] Its low volatility and good solvating properties for both organic linkers and metal salts make it a viable alternative to more toxic formamide solvents.[5]

Safety and Toxicology of DEET

DEET has a long history of use and is considered safe for topical application when used as directed. However, like any chemical substance, it is not without potential risks.

-

Dermal Absorption: DEET can be absorbed through the skin into the systemic circulation.[6] The rate and extent of absorption can be influenced by the formulation.[6]

-

Toxicity: While rare, adverse effects have been reported, particularly with ingestion or extensive dermal application. These can include skin irritation, and in very rare cases, neurological effects.[7]

-

Formulation Strategies: To mitigate systemic absorption and prolong its repellent effect, various formulation strategies have been developed, such as microencapsulation.[6][8]

Analytical Methods for DEET

The quantification and characterization of DEET in various matrices are crucial for quality control, formulation development, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the analysis of DEET is reverse-phase HPLC.

Experimental Protocol: HPLC Analysis of DEET [8]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Samples containing DEET are dissolved in the mobile phase, filtered, and injected into the HPLC system.

-

Quantification: The concentration of DEET is determined by comparing the peak area of the sample to that of a standard curve prepared from known concentrations of DEET. The retention time for DEET under these conditions is approximately 6.1 minutes.[8]

Conclusion

N,N-diethyl-3-methylbenzamide (DEET) remains a cornerstone of insect repellent technology, with a well-established profile of its synthesis, properties, and applications. The functionalized derivative, this compound, while less studied, presents an intriguing platform for the development of novel materials, such as functional dyes with built-in repellency. Further research into this and other derivatives of the DEET scaffold may unlock new applications in materials science and drug development.

References

Sources

- 1. N,N-Diethyl-2-methylbenzamide (26545-51-7) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.com [scientificlabs.com]

- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 5. osti.gov [osti.gov]

- 6. Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. turkjps.org [turkjps.org]

A Technical Guide to the Spectral Analysis of 4-amino-N,N-diethyl-3-methylbenzamide

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 4-amino-N,N-diethyl-3-methylbenzamide, a substituted benzamide with potential applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for its analysis using modern spectroscopic techniques.

Introduction: The Significance of Spectral Characterization

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. This compound, a derivative of the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide), presents a unique substitution pattern on the aromatic ring. The introduction of an amino group at the 4-position significantly alters the electronic properties and potential biological activity of the molecule. Therefore, a thorough spectral characterization is essential to confirm its identity, purity, and structural integrity. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this specific molecule.

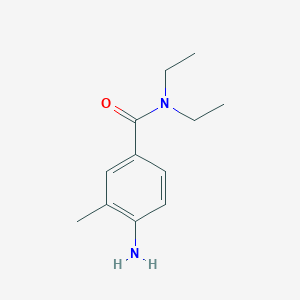

Molecular Structure and Expected Spectral Features

The chemical structure of this compound is foundational to understanding its spectral data. The molecule consists of a central benzene ring substituted with four different groups: an amino group (-NH₂), a methyl group (-CH₃), a hydrogen atom, and a diethylamide group (-CON(CH₂CH₃)₂). This arrangement dictates the chemical environment of each atom and, consequently, its signature in various spectra.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; C8 [label="C"]; O1 [label="O"]; N2 [label="N"]; C9 [label="C"]; H6 [label="H"]; H7 [label="H"]; C10 [label="C"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; C11 [label="C"]; H11 [label="H"]; H12 [label="H"]; C12 [label="C"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H_C2 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H1; N1 -- H2; C3 -- C7; C7 -- H3; C7 -- H4; C7 -- H5; C1 -- C8; C8 -- O1; C8 -- N2; N2 -- C9; C9 -- H6; C9 -- H7; C9 -- C10; C10 -- H8; C10 -- H9; C10 -- H10; N2 -- C11; C11 -- H11; C11 -- H12; C11 -- C12; C12 -- H13; C12 -- H14; C12 -- H15; C2 -- H_C2; C5 -- H_C5; C6 -- H_C6;

C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; N1 [pos="0,-2!"]; H1 [pos="-0.5,-2.5!"]; H2 [pos="0.5,-2.5!"]; C7 [pos="-1.732,-1!"]; H3 [pos="-1.5,-1.8!"]; H4 [pos="-2.2,-1.2!"]; H5 [pos="-2.2,-0.5!"]; C8 [pos="0,2!"]; O1 [pos="-0.5,2.8!"]; N2 [pos="1,2.5!"]; C9 [pos="1.5,3.5!"]; H6 [pos="1,4!"]; H7 [pos="2,3.8!"]; C10 [pos="2.5,3!"]; H8 [pos="2.8,3.5!"]; H9 [pos="3,2.8!"]; H10 [pos="2.3,2.5!"]; C11 [pos="1.8,1.8!"]; H11 [pos="1.5,1.3!"]; H12 [pos="2.3,2.1!"]; C12 [pos="2.5,1!"]; H13 [pos="2.2,0.5!"]; H14 [pos="3,1.3!"]; H15 [pos="2.8,0.5!"]; H_C2 [pos="-1.732,0.866!"]; H_C5 [pos="1.732,-0.866!"]; H_C6 [pos="1.732,0.866!"]; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Theoretical Principles of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation can induce transitions between these states, and the frequency at which this occurs is known as the resonance frequency. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).

For this compound, we expect distinct signals for each chemically non-equivalent proton and carbon atom. The integration of ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) due to spin-spin coupling reveal the number of neighboring protons.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

dot digraph "nmr_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; prep1 [label="Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃)."]; prep2 [label="Add a small amount of an internal standard (e.g., TMS)."]; prep3 [label="Transfer the solution to a 5 mm NMR tube."]; prep1 -> prep2 -> prep3; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; acq1 [label="Insert the NMR tube into the spectrometer."]; acq2 [label="Lock the spectrometer on the deuterium signal of the solvent."]; acq3 [label="Shim the magnetic field to achieve homogeneity."]; acq4 [label="Acquire ¹H and ¹³C NMR spectra using standard pulse sequences."]; acq1 -> acq2 -> acq3 -> acq4; }

subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; proc1 [label="Apply Fourier transformation to the raw data (FID)."]; proc2 [label="Phase correct the spectra."]; proc3 [label="Calibrate the chemical shift scale using the internal standard."]; proc4 [label="Integrate the ¹H NMR signals and pick peaks for both spectra."]; proc1 -> proc2 -> proc3 -> proc4; } }

Figure 2: Experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data and Interpretation

While complete experimental data is not widely available, based on the known effects of the functional groups and data from similar compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.6-6.8 | dd | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~3.8-4.2 | br s | 2H | -NH₂ |

| ~3.2-3.6 | q | 4H | -N(CH₂CH₃)₂ |

| ~2.1-2.3 | s | 3H | Ar-CH₃ |

| ~1.0-1.3 | t | 6H | -N(CH₂CH₃)₂ |

Interpretation:

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the electron-donating amino group and the methyl group, these protons are expected to be shifted upfield compared to unsubstituted benzene. Their splitting patterns will be complex due to coupling with each other.

-

Amino Protons: The two protons of the amino group will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary depending on the concentration and solvent. In aromatic amines, the NH₂ protons typically appear between 3-5 ppm.[1]

-

Diethylamide Protons: The two methylene groups (-CH₂-) of the diethylamide will appear as a quartet due to coupling with the adjacent methyl groups. The two methyl groups (-CH₃) will appear as a triplet due to coupling with the adjacent methylene groups. Due to restricted rotation around the amide C-N bond, the two ethyl groups may be non-equivalent, leading to more complex signals.

-

Methyl Protons: The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet in the upfield region.

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the unique carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~145 | C-NH₂ |

| ~138 | C-CH₃ |

| ~130 | C-CON |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~113 | Ar-CH |

| ~43 | -N(CH₂CH₃)₂ |

| ~20 | Ar-CH₃ |

| ~14 | -N(CH₂CH₃)₂ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to be the most downfield signal.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbons attached to the amino and amide groups will be significantly affected. The presence of the electron-donating amino group will shield the ortho and para carbons.

-

Aliphatic Carbons: The methylene and methyl carbons of the diethylamino group will appear in the upfield region of the spectrum. Carbons directly attached to nitrogen typically appear in the 10-65 ppm region.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The position, intensity, and shape of the absorption bands in an IR spectrum provide a fingerprint of the molecule's functional groups.

Experimental Protocol: IR Spectroscopy

dot digraph "ir_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; prep1 [label="For solid samples, prepare a KBr pellet or use an ATR accessory."]; prep2 [label="For liquid samples, a thin film can be prepared between salt plates."]; prep1 -> prep2 [style=invis]; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; acq1 [label="Place the sample in the IR spectrometer."]; acq2 [label="Record a background spectrum."]; acq3 [label="Record the sample spectrum."]; acq4 [label="The instrument software automatically subtracts the background."]; acq1 -> acq2 -> acq3 -> acq4; }

subgraph "cluster_proc" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; proc1 [label="Identify characteristic absorption bands for functional groups."]; proc2 [label="Compare the spectrum with databases for known compounds if necessary."]; proc1 -> proc2; } }

Figure 3: Experimental workflow for IR spectroscopy.

IR Spectral Data and Interpretation

Based on experimental data for this compound, the following characteristic IR absorption bands are observed.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3446, 3352 | N-H stretch | Primary Amine (-NH₂) |

| 2976, 2935 | C-H stretch | Alkyl (-CH₂-CH₃) |

| 1667 | C=O stretch | Amide |

| 1504 | C=C stretch | Aromatic Ring |

| 1431, 1380 | C-H bend | Alkyl (-CH₂-CH₃) |

| 1155 | C-N stretch | Amine/Amide |

Interpretation:

-

N-H Stretching: The two distinct peaks at 3446 and 3352 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary aromatic amine.[1][3]

-

C-H Stretching: The bands at 2976 and 2935 cm⁻¹ are due to the C-H stretching of the ethyl and methyl groups.

-

C=O Stretching: The strong absorption at 1667 cm⁻¹ is indicative of the carbonyl group of the tertiary amide.

-

C=C Stretching: The peak at 1504 cm⁻¹ is characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-N Stretching: The band at 1155 cm⁻¹ corresponds to the C-N stretching vibration. Aromatic amines typically show a C-N stretch in the 1335-1250 cm⁻¹ region.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Theoretical Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ions and fragment ions are then separated based on their m/z ratio and detected. The fragmentation pattern is often unique to a particular molecule and can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

dot digraph "ms_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Introduction"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; prep1 [label="Introduce a dilute solution of the sample into the ion source via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS)."]; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; acq1 [label="Ionize the sample using an appropriate method (e.g., EI or ESI)."]; acq2 [label="Accelerate the ions into the mass analyzer."]; acq3 [label="Separate the ions based on their m/z ratio."]; acq4 [label="Detect the ions and generate the mass spectrum."]; acq1 -> acq2 -> acq3 -> acq4; }

subgraph "cluster_proc" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; proc1 [label="Identify the molecular ion peak (M⁺)."]; proc2 [label="Analyze the fragmentation pattern to identify characteristic fragment ions."]; proc3 [label="Propose fragmentation pathways consistent with the observed spectrum."]; proc1 -> proc2 -> proc3; } }

Figure 4: Experimental workflow for mass spectrometry.

Mass Spectrum and Fragmentation Analysis

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 206 corresponding to the intact molecular ion should be observed.

-

Loss of an Ethyl Group: Fragmentation may occur via the loss of an ethyl radical (•CH₂CH₃) from the diethylamide group, resulting in a fragment ion at m/z = 177.

-

Formation of the Benzoyl Cation: Cleavage of the C-N bond of the amide can lead to the formation of the 4-amino-3-methylbenzoyl cation at m/z = 148.

-

Further Fragmentation of the Benzoyl Cation: This cation can further lose carbon monoxide (CO) to give a fragment at m/z = 120.

-

Cleavage of the Diethylamino Group: The diethylamino group can cleave to give a fragment at m/z = 72.

The mass spectrum of benzamide typically shows the loss of the amino group to form a stable benzoyl cation, which then fragments to a phenyl cation.[5] A similar pathway can be expected for substituted benzamides.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The combination of these techniques allows for the assignment of all proton and carbon signals, the identification of key functional groups, and the determination of the molecular weight and fragmentation pathways. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further scientific investigation.

References

- Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.

- Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry.

- The synthesis and the Spectral Characterization of Some Derivated Substituted Benzamides of 7-Metoxi-9-amino-1,2,3,4-etrahydroacridine. REVISTA DE CHIMIE.

- FTIR spectra of synthesized aromatic amides (I, II, III and IV).

- Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry.

- Mass spectrum of benzamide (Scheme 2, 2b).

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.